molecular formula C8H11Cl2F3N2 B6217792 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2751610-54-3

1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6217792
CAS No.: 2751610-54-3
M. Wt: 263.1
InChI Key:
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Description

1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group, along with a methanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.

    Amination Reaction: The chloro group is substituted with a methanamine group through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

    2-chloro-6-methyl-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    6-methyl-4-(trifluoromethyl)pyridin-2-ylamine: A structurally similar amine without the methanamine moiety.

Uniqueness: 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methyl and trifluoromethyl group, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2751610-54-3

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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